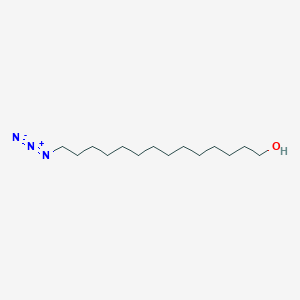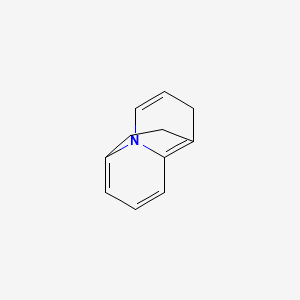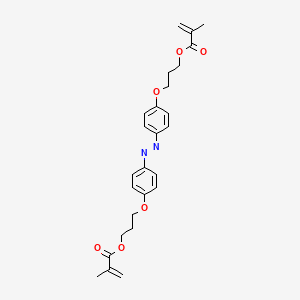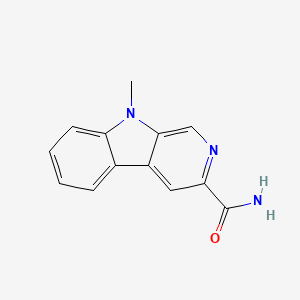acetamido}hexanoic acid CAS No. 701210-23-3](/img/structure/B12520889.png)
6-{2-[(2-Bromobenzene-1-sulfonyl)amino](oxo)acetamido}hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is a complex organic compound characterized by the presence of a bromobenzene sulfonyl group, an acetamido group, and a hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid typically involves multiple steps, starting with the bromination of benzene to form 2-bromobenzene. This is followed by sulfonylation to introduce the sulfonyl group. The resulting 2-bromobenzene-1-sulfonyl chloride is then reacted with an amine to form the sulfonamide. The acetamido group is introduced through an acylation reaction, and finally, the hexanoic acid chain is attached via an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The bromobenzene moiety can be oxidized to form bromobenzene derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are often employed.
Major Products
Oxidation: Bromobenzene derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its complex structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid involves its interaction with specific molecular targets. The bromobenzene sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido and hexanoic acid groups may also play roles in binding to biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-aminohexanoic acid: An ε-amino acid used to control postoperative bleeding.
6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid: A similar compound with a nitro group instead of a bromo group.
Uniqueness
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is unique due to the presence of the bromobenzene sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
701210-23-3 |
|---|---|
Molekularformel |
C14H17BrN2O6S |
Molekulargewicht |
421.27 g/mol |
IUPAC-Name |
6-[[2-[(2-bromophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H17BrN2O6S/c15-10-6-3-4-7-11(10)24(22,23)17-14(21)13(20)16-9-5-1-2-8-12(18)19/h3-4,6-7H,1-2,5,8-9H2,(H,16,20)(H,17,21)(H,18,19) |
InChI-Schlüssel |
XMNVLYLCHWNIEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)



![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)

![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)


![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
